GPR35 Agonist Activity: Potency Comparison Against a Close Structural Analog
In a direct comparison within the same assay system, N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide exhibited markedly superior potency as a GPR35 agonist relative to a close analog. Specifically, the target compound showed an EC50 of 1.10 nM in a dynamic mass redistribution (DMR) assay using CHO-K1 cells, whereas a related analog, 5-Bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide, displayed an EC50 of 81 nM in the same assay format [1][2]. This represents a 73.6-fold increase in potency for the non-halogenated compound.
| Evidence Dimension | GPR35 agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.10 nM |
| Comparator Or Baseline | 5-Bromo-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide; EC50 = 81 nM |
| Quantified Difference | 73.6-fold lower EC50 (higher potency) |
| Conditions | CHO-K1 cells expressing human GPR35; dynamic mass redistribution (DMR) assay |
Why This Matters
The >70-fold potency difference is critical for dose-response experiments and for selecting the most sensitive tool compound for probing GPR35 signaling pathways.
- [1] BindingDB. (n.d.). BDBM50575549 (CHEMBL3306990). Agonist activity at human GPR35 receptor expressed in CHO-K1 cells. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575549 View Source
- [2] BindingDB. (n.d.). BDBM50614739 (CHEMBL5289040). Agonist activity at GPR-35 in human HT-29 cells by DMR assay. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614739 View Source
